

# Spectroscopic Profile of (+)-Acutifolin A: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Acutifolin A

Cat. No.: B15191920

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This technical document provides a comprehensive overview of the spectroscopic data for the natural product **(+)-Acutifolin A**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide presents the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition, to facilitate research and development efforts.

## Spectroscopic Data Summary

The spectroscopic data presented below is critical for the structural elucidation and characterization of **(+)-Acutifolin A**. These data points are essential for confirming the identity and purity of the compound in various experimental settings.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide a detailed map of the molecular structure of **(+)-Acutifolin A**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **(+)-Acutifolin A**

Position	<sup>13</sup> C (δ, type)	<sup>1</sup> H (δ, multiplicity, J in Hz)
2	208.9 (C)	6.05 (s)
3	129.0 (CH)	
4	167.9 (C)	
5	38.8 (CH)	3.51 (d, 10.0)
6	28.5 (CH <sub>2</sub> )	1.85 (m), 2.15 (m)
7	31.6 (CH)	1.95 (m)
8	28.5 (CH <sub>2</sub> )	1.85 (m), 2.15 (m)
9	213.7 (C)	
1'	115.9 (C)	
2'	157.9 (C)	
3'	102.8 (CH)	6.42 (d, 2.0)
4'	158.5 (C)	
5'	107.5 (CH)	
6'	131.2 (C)	
7'	22.5 (CH <sub>3</sub> )	1.75 (s)
8'	122.2 (CH)	5.25 (t, 7.0)
9'	132.0 (C)	
10'	25.7 (CH <sub>3</sub> )	
11'	17.7 (CH <sub>3</sub> )	

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the accurate mass and molecular formula of **(+)-Acutifolin A**.

Table 2: Mass Spectrometry Data for **(+)-Acutifolin A**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	[M+H] <sup>+</sup>	341.1751	341.1753	C <sub>20</sub> H <sub>25</sub> O <sub>4</sub>

## Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the **(+)-Acutifolin A** molecule. The absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

Table 3: Infrared (IR) Spectroscopic Data for **(+)-Acutifolin A**

Functional Group	Absorption (cm <sup>-1</sup> )
Hydroxyl (O-H)	3400
Carbonyl (C=O)	1710, 1680
Aromatic (C=C)	1620, 1580

## Experimental Protocols

The following section details the methodologies used for the acquisition of the spectroscopic data.

### General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were obtained on a 500 MHz spectrometer. Chemical shifts were referenced to the solvent signals. HRESIMS were recorded on a time-of-flight mass spectrometer.

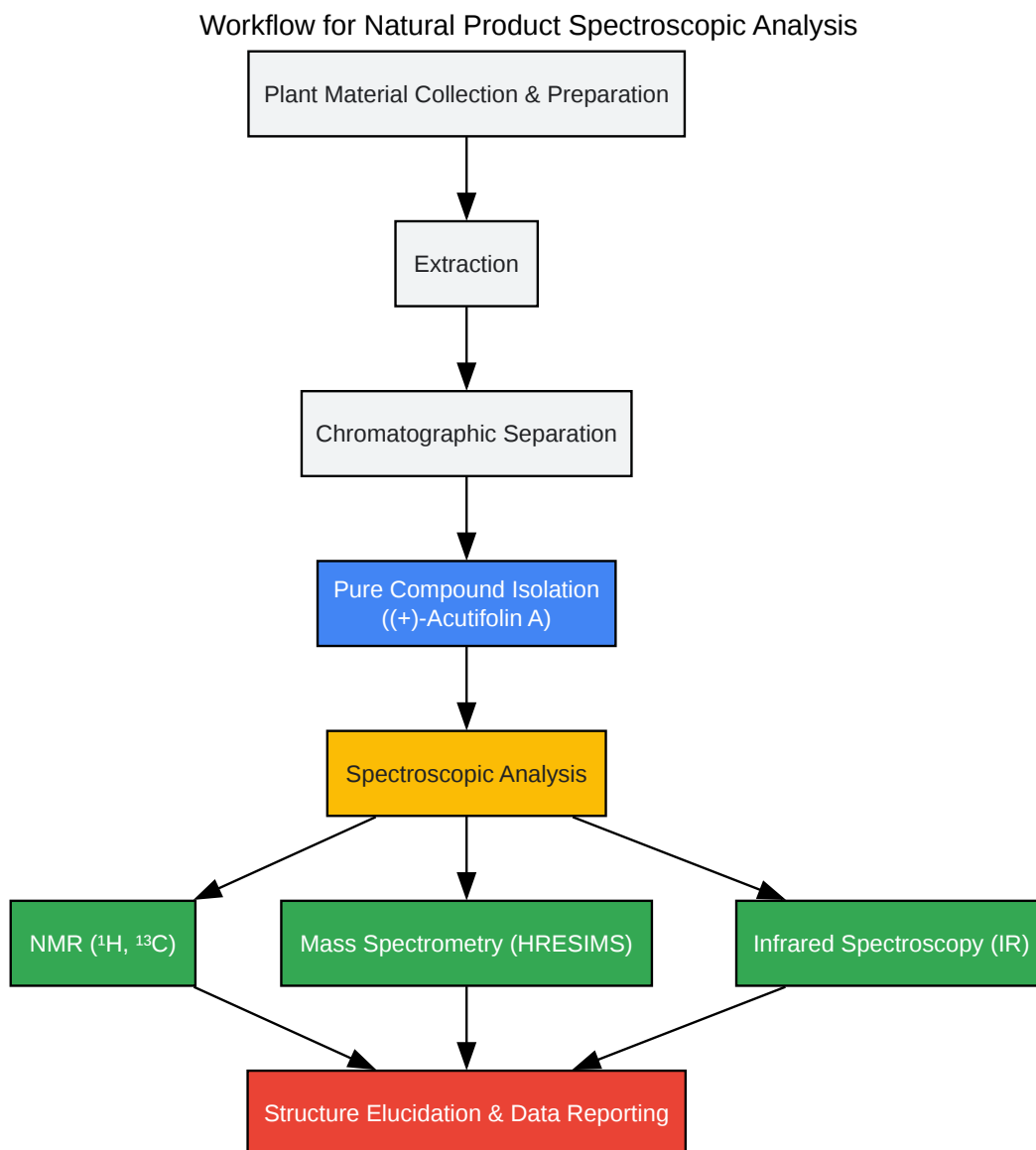
### Isolation of **(+)-Acutifolin A**

The isolation of **(+)-Acutifolin A** was performed from the bark of *Brosimum acutifolium*. The dried and powdered bark was extracted with methanol. The resulting extract was then partitioned between hexane, chloroform, and ethyl acetate. **(+)-Acutifolin A** was isolated from

the chloroform-soluble fraction by a combination of silica gel and Sephadex LH-20 column chromatography.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **(+)-Acutifolin A**.



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Caption: General workflow from plant material to spectroscopic analysis.

This technical guide provides a foundational set of data for **(+)-Acutifolin A**, which is essential for its identification, characterization, and further investigation in drug discovery and development programs.

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